molecular formula C14H26N2O5S B8050495 (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-methionine

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-methionine

Cat. No.: B8050495
M. Wt: 334.43 g/mol
InChI Key: GPEVSVXBDCVYRB-JTQLQIEISA-N
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Description

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-methionine: is a complex organic compound that combines the structural elements of oxetane, a heterocyclic ether, with the amino acid L-methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-methionine typically involves multiple steps, starting with the protection of the amino group on L-methionine using a tert-butoxycarbonyl (BOC) group

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with stringent control over reaction conditions to ensure purity and yield. The use of automated synthesis equipment and continuous flow chemistry could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-methionine: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The BOC-protected amino group may play a role in modulating biological activity, while the oxetane ring could influence the compound's binding affinity and stability.

Comparison with Similar Compounds

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-methionine: can be compared to other similar compounds, such as:

  • BOC-protected amino acids: : Similar in the use of the BOC protecting group.

  • Oxetane derivatives: : Similar in the presence of the oxetane ring.

  • L-methionine derivatives: : Similar in the incorporation of the L-methionine amino acid.

These comparisons highlight the compound's uniqueness in combining these structural elements and its potential for diverse applications.

Properties

IUPAC Name

(2S)-2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5S/c1-13(2,3)21-12(19)15-7-14(8-20-9-14)16-10(11(17)18)5-6-22-4/h10,16H,5-9H2,1-4H3,(H,15,19)(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEVSVXBDCVYRB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1(COC1)N[C@@H](CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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